molecular formula C7H6N4O B8639741 5-Methyl-6-oxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile

5-Methyl-6-oxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile

Cat. No. B8639741
M. Wt: 162.15 g/mol
InChI Key: AKQYGKGRIQXHID-UHFFFAOYSA-N
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Patent
US04017533

Procedure details

A mixture of 1.0 g of α-cyanoethyldiaminomaleonitrile obtained as described in Example 4 and 0.3 g of phosphorus pentoxide was heated under refluxing for 19 hours in 30 ml of ethanol. Thereafter, the solvent was distilled off, and the resulting residue was treated with ice-water to obtain brown-colored fine crystals. The crystals thus obtained were recrystallized from a mixture of tetrahydrofuran, methanol and water (2:2:1 by volume) to obtain 0.72 g (72% yield) of 5,6-dicyano-2-methyl-1,2,3,4-tetrahydropyrazin-3-one having a melting point of 243°-245° C as a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([NH:5]/[C:6](=[C:9](\[NH2:12])/[C:10]#[N:11])/[C:7]#[N:8])[CH3:4])#N.[O:13]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(O)C>[C:10]([C:9]1[NH:12][C:4](=[O:13])[CH:3]([CH3:1])[NH:5][C:6]=1[C:7]#[N:8])#[N:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C(C)N/C(/C#N)=C(/C#N)\N
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off
ADDITION
Type
ADDITION
Details
the resulting residue was treated with ice-water
CUSTOM
Type
CUSTOM
Details
to obtain brown-colored fine crystals
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from a mixture of tetrahydrofuran, methanol and water (2:2:1 by volume)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1NC(C(NC1C#N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 420.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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